

# Sulopenem vs other carbapenems Gram-positive coverage

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Sulopenem

CAS No.: 120788-07-0

Cat. No.: S544220

Get Quote

## Gram-Positive Coverage Comparison

| Pathogen                                                | Sulopenem                                       | Tebipenem                                                  | Ertapenem               | Meropenem               | Imipenem            |
|---------------------------------------------------------|-------------------------------------------------|------------------------------------------------------------|-------------------------|-------------------------|---------------------|
| <b>MSSA</b> (Methicillin-Susceptible <i>S. aureus</i> ) | <b>Greater</b> than meropenem and ertapenem [1] | MIC <sub>90</sub> : <b>0.025 - 0.125 mg/L</b> [2]          | Less than sulopenem [1] | Less than sulopenem [1] | Information Missing |
| <b>MRSA</b> (Methicillin-Resistant <i>S. aureus</i> )   | <b>Not active</b> (Altered PBPs) [1]            | MIC <sub>90</sub> : <b>12.5 - 16 mg/L</b> (Not active) [2] | Information Missing     | Information Missing     | Information Missing |
| <b><i>S. pneumoniae</i></b>                             | Similar to carbapenems [1]                      | Active [2]                                                 | Information Missing     | Information Missing     | Information Missing |
| <b><i>S. pyogenes</i></b>                               | Similar to carbapenems [1]                      | MIC <sub>90</sub> : <b>≤0.006 - ≤0.125 mg/L</b> [2]        | Information Missing     | Information Missing     | Information Missing |
| <b><i>Enterococcus faecalis</i></b>                     | <b>Greater</b> than meropenem and ertapenem [1] | <b>Lack of activity</b> [2]                                | Less than sulopenem [1] | Less than sulopenem [1] | Information Missing |

| Pathogen                      | Sulopenem                                       | Tebipenem                   | Ertapenem               | Meropenem               | Imipenem            |
|-------------------------------|-------------------------------------------------|-----------------------------|-------------------------|-------------------------|---------------------|
| <i>Enterococcus faecium</i>   | Information Missing                             | <b>Lack of activity</b> [2] | Information Missing     | Information Missing     | Information Missing |
| <i>Listeria monocytogenes</i> | <b>Greater</b> than meropenem and ertapenem [1] | Information Missing         | Less than sulopenem [1] | Less than sulopenem [1] | Information Missing |

## Mechanism of Action and Resistance

**Sulopenem**, like other  $\beta$ -lactams, is a **time-dependent bactericidal agent** that inhibits bacterial cell wall synthesis [3]. Its efficacy is best predicted by the percentage of time that free drug concentrations exceed the minimum inhibitory concentration (%fT>MIC) of the pathogen [1] [3].

- **Binding to Penicillin-Binding Proteins (PBPs):** **Sulopenem's**  $\beta$ -lactam ring **alkylates the serine residues** of PBPs, inhibiting peptidoglycan cross-linking [1]. In *E. coli*, it shows high affinity for PBP2, followed by PBP1A and PBP1B [3].
- **Mechanisms of Resistance:** The activity of **sulopenem** and other penems can be compromised by several mechanisms [1]:
  - **Alterations in PBPs** (e.g., expression of PBP2a in MRSA)
  - **Expression of carbapenemases** (e.g., KPC, NDM, OXA-48)
  - **Reduced expression of outer membrane porins**
  - **Activation of efflux pumps** (e.g., MexAB-OprM in *P. aeruginosa*)

The following diagram illustrates **sulopenem's** mechanism of action and primary resistance pathways.



[Click to download full resolution via product page](#)

## Key Experimental Data & Protocols

The comparative data primarily come from standardized antimicrobial susceptibility testing methods.

- **Broth Microdilution for Aerobes:** This CLSI-reference method was used to generate MIC data for Enterobacterales and other aerobes [4]. Briefly, bacteria are exposed to serial dilutions of the antibiotic in a liquid medium. The **Minimum Inhibitory Concentration (MIC)** is the lowest concentration that prevents visible growth after incubation [4].
- **Agar Dilution for Anaerobes:** For anaerobic bacteria, the CLSI-reference agar dilution method is used. Antibiotic is incorporated into Brucella agar plates, which are inoculated and incubated in an anaerobic atmosphere [4].

## Research Implications

For researchers and drug developers, the data indicates:

- **Therapeutic Niche:** **Sulopenem**'s development with both IV and oral formulations positions it as a potential option for **outpatient step-down therapy** for infections caused by resistant Gram-positive organisms like MSSA and ESBL-producing Enterobacterales, filling a critical gap [1] [2].
- **Stewardship Considerations:** The lack of activity against MRSA and variable activity against Enterococci means susceptibility testing and stewardship guidelines will be crucial for its appropriate use, ensuring it is reserved for pathogens where it demonstrates superior activity [1].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. : An Intravenous and Oral Penem for the Treatment of... Sulopenem [pubmed.ncbi.nlm.nih.gov]
2. Tebipenem and Sulopenem : Dynamic Duo or Double Trouble? [link.springer.com]
3. Sulopenem etzadroxil: Uses, Interactions, Mechanism of ... [go.drugbank.com]
4. In vitro activity of sulopenem and comparator agents ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Sulopenem vs other carbapenems Gram-positive coverage].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b544220#sulopenem-vs-other-carbapenems-gram-positive-coverage>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)